Differential Esterase-Mediated Hydrolysis: Acyclovir Benzoate vs. Aliphatic 2'-Ester Prodrugs in Rat Mucosal Homogenate
In a direct head-to-head in vitro study, acyclovir benzoate was compared against a homologous series of eight aliphatic 2'-ester prodrugs. While aliphatic esters with chain lengths from three to eight carbons showed a >600-fold increase in first-order degradation rate constants with increasing chain length, acyclovir benzoate did not protect against nasal carboxylesterase-mediated cleavage, an effect the aliphatic esters provided. Concomitantly, acyclovir benzoate exhibited a protective effect in plasma not seen with the aliphatic esters [1].
| Evidence Dimension | Differential carboxylesterase stability profile (nasal mucosa vs. plasma) |
|---|---|
| Target Compound Data | No protective effect against nasal carboxylesterase; protective effect observed in plasma. |
| Comparator Or Baseline | Eight aliphatic 2'-esters (propionate to octanoate). >600-fold increase in degradation rate constants from C3 to C8 in nasal mucosa homogenate. |
| Quantified Difference | Qualitatively divergent direction of effect: target lacks nasal protection but gains plasma stability; aliphatic esters show the opposite pattern. |
| Conditions | In vitro incubation with rat nasal mucosal homogenate and plasma; quantitation via HPLC (Shao et al., 1994). |
Why This Matters
Procurement for intranasal or systemic prodrug design requires the exact ester moiety: benzoate offers plasma stability but nasal lability, a profile opposite to that of butyrate or hexanoate esters.
- [1] Shao, Z.Z., Hoffman, A.J., and Mitra, A.K. Biodegradation characteristics of acyclovir 2′-esters by respiratory carboxylesterases: Implications in prodrug design for intranasal and pulmonary drug delivery. International Journal of Pharmaceutics, 1994, 112(2), 181-190. View Source
